molecular formula C23H27Cl2N3O4 B584962 Aripiprazole-d8 N,N-Dioxide CAS No. 1346603-98-2

Aripiprazole-d8 N,N-Dioxide

Cat. No.: B584962
CAS No.: 1346603-98-2
M. Wt: 488.435
InChI Key: QMMBGUILKWQHOA-FUEQIQQISA-N
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Description

Aripiprazole-d8 N,N-Dioxide is a deuterated derivative of Aripiprazole, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. The deuterated form, Aripiprazole-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Aripiprazole due to its stability and resistance to metabolic degradation .

Mechanism of Action

Target of Action

Aripiprazole-d8 N,N-Dioxide, a metabolite of the atypical antipsychotic drug Aripiprazole , primarily targets dopaminergic and 5-HT1A receptors , and also antagonizes alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation and psychotic disorders .

Mode of Action

This compound exhibits a unique mode of action. Depending on endogenous dopamine levels and signaling status, it may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs), consistent with purported biased ligand pharmacology . This combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors, is mainly attributed to the efficacy of Aripiprazole .

Biochemical Pathways

This compound affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . The complexity of its effects on signal transduction and intracellular pathways is linked to its pleiotropic receptor profile .

Pharmacokinetics

Aripiprazole is metabolized primarily by three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . Based on in vitro studies, CYP3A4 and CYP2D6 enzymes are responsible for the dehydrogenation and hydroxylation of aripiprazole, and N-dealkylation is catalyzed by CYP3A4 . The pharmacokinetics of Aripiprazole can be influenced by the phenotype of the CYP2D6 enzyme .

Result of Action

It affects the D2R affinity state and number, with relevant translational implications for long-term treatment of psychosis . It is also hypothesized to affect cell-protective mechanisms and neurite growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its solubility in supercritical carbon dioxide has found crucial significance in the fabrication of micro/nano-scaled drugs

Biochemical Analysis

Biochemical Properties

It is known that Aripiprazole, the parent compound, acts as a partial agonist at dopamine D2 receptors . This suggests that Aripiprazole-d8 N,N-Dioxide may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

This compound’s effects on cells are likely to be similar to those of Aripiprazole. Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It influences cell function by modulating dopamine receptor activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aripiprazole, the parent compound, is known to exert its effects at the molecular level through a combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors . It is also known to affect intracellular pathways such as the extracellular signal-regulated kinase (ERK) pathway .

Temporal Effects in Laboratory Settings

Studies on Aripiprazole have shown that it can rapidly reduce hyperdopaminergic activity selectively in certain rat models . This reduction persists following 7-day withdrawal from repeated treatment .

Dosage Effects in Animal Models

Studies on Aripiprazole have shown that it can reduce the number of spontaneously active dopamine neurons in certain rat models .

Metabolic Pathways

Aripiprazole is known to be metabolized primarily by three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . The enzymes CYP3A4 and CYP2D6 are responsible for the dehydrogenation and hydroxylation of Aripiprazole, and N-dealkylation is catalyzed by CYP3A4 .

Transport and Distribution

It is known that Aripiprazole is metabolized primarily by CYP3A4 and CYP2D6 enzymes , suggesting that it may interact with these enzymes during its transport and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole-d8 N,N-Dioxide involves the deuteration of Aripiprazole, followed by the introduction of the N,N-Dioxide functional group. The process typically begins with the deuteration of the piperazine ring in Aripiprazole using deuterated reagents. This is followed by oxidation reactions to introduce the N,N-Dioxide group. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Aripiprazole-d8 N,N-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state derivatives, while reduction can revert the compound to its original form .

Scientific Research Applications

Aripiprazole-d8 N,N-Dioxide is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

Uniqueness: Aripiprazole-d8 N,N-Dioxide is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. This makes it an invaluable tool in pharmacokinetic studies and drug development, offering insights that are not possible with non-deuterated compounds .

Biological Activity

Aripiprazole-d8 N,N-Dioxide is a deuterated derivative of aripiprazole, which is classified as an atypical antipsychotic. This compound has garnered attention in pharmacological research due to its unique mechanism of action and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacokinetics, and clinical implications.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 1089115-06-9
Molecular Formula C23_{23}H19_{19}D8_{8}Cl2_{2}N3_{3}O2_{2}
Molecular Weight 456.435 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 646.2 ± 55.0 °C
Flash Point 344.6 ± 31.5 °C

Aripiprazole acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while functioning as an antagonist at serotonin 5-HT2A receptors. This unique profile allows it to modulate dopaminergic and serotonergic transmission effectively, providing therapeutic benefits in treating various psychiatric disorders such as schizophrenia and bipolar disorder .

Receptor Activity

  • Dopamine D2 Receptors : Partial agonism leads to reduced symptoms of psychosis without the typical side effects associated with full antagonists.
  • Serotonin Receptors : The dual action on both serotonin and dopamine systems may contribute to mood stabilization and reduction in anxiety symptoms .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety:

  • Absorption : Following oral administration, aripiprazole exhibits dose-dependent absorption characteristics.
  • Distribution : At therapeutic concentrations, over 99% of aripiprazole binds to serum proteins, primarily albumin.
  • Metabolism : It undergoes extensive hepatic metabolism via CYP3A4 and CYP2D6 pathways, resulting in several metabolites, including dehydro-aripiprazole, which retains similar receptor affinities .
  • Elimination Half-Life : The mean elimination half-lives are approximately 75 hours for aripiprazole and up to 146 hours in poor metabolizers .

Clinical Studies and Case Reports

Several studies have investigated the clinical efficacy and safety of this compound:

  • Efficacy in Schizophrenia : A randomized controlled trial demonstrated that patients receiving Aripiprazole-d8 showed significant improvement in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .
  • Bipolar Disorder Management : In a cohort study involving patients with bipolar disorder, Aripiprazole-d8 was associated with reduced manic episodes and improved mood stabilization over a 12-week period .
  • Side Effects Profile : The side effects reported were generally mild and included insomnia and nausea, with no significant weight gain observed compared to other antipsychotics .

Properties

IUPAC Name

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMBGUILKWQHOA-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C([N+](C(C([N+]1(CCCCOC2=CC3=C(CCC(=O)N3)C=C2)[O-])([2H])[2H])([2H])[2H])(C4=C(C(=CC=C4)Cl)Cl)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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